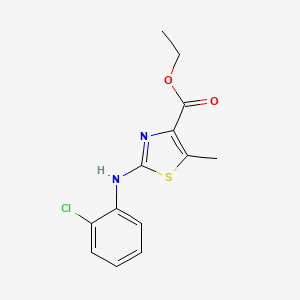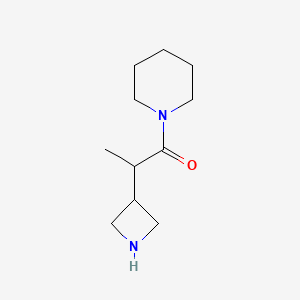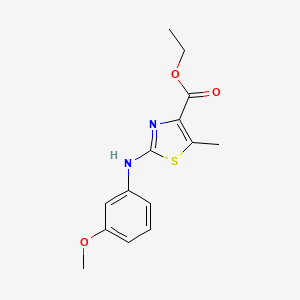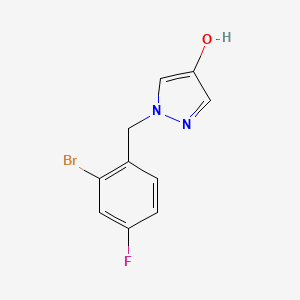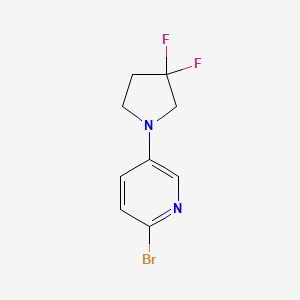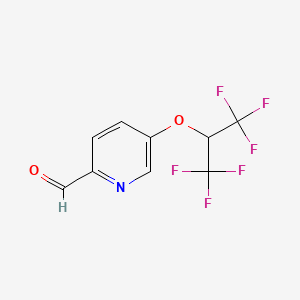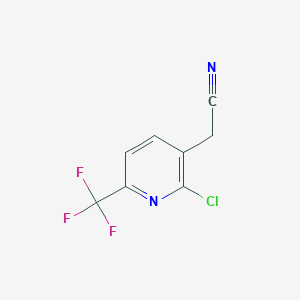
2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile
Übersicht
Beschreibung
“2-Chloro-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3ClF3N . It has a molecular weight of 181.54 g/mol . This compound is also known by other names such as “2-Chloro-6-trifluoromethylpyridine” and "MFCD00042226" .
Synthesis Analysis
A synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine, a versatile building block for the synthesis of CF3-containing N-heterocycles, has been described . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .Molecular Structure Analysis
The IUPAC name of this compound is 2-chloro-6-(trifluoromethyl)pyridine . The InChI string is InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H and the InChIKey is ADVQMCQMDHBTHJ-UHFFFAOYSA-N . The Canonical SMILES string is C1=CC(=NC(=C1)Cl)C(F)(F)F .Chemical Reactions Analysis
The synthesis of 2-chloro-3,5-dicyano-6-trifluoromethyl pyridine involves substitution by nucleophiles or by coupling with boronic acids . Reaction with 1,2 bis nucleophiles, such as hydrazines, also allows differentiation of the two nitrile substituents, leading to trifluoromethyl aza bicyclic structures .Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.54 g/mol . It has a computed XLogP3 value of 2.7 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass is 180.9906113 g/mol and the monoisotopic mass is also 180.9906113 g/mol . The topological polar surface area is 12.9 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
One of the primary applications of this compound is in the synthesis of heterocycles. Channapur et al. (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a related compound, which is a building block for trifluoromethylated N-heterocycles. This indicates the role of 2-chloro-6-(trifluoromethyl)pyridine-3-acetonitrile in similar syntheses, demonstrating its utility in creating complex organic structures (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Electrophilic Substitutions
Mongin et al. (1998) explored the use of 2-chloro-6-(trifluoromethyl)pyridine in electrophilic substitutions. Their study showcased how this compound, when treated with specific reagents, can be transformed into various iodine derivatives. These derivatives can then serve as starting materials for further chemical reactions, highlighting the compound's role in complex organic synthesis (Mongin, Tognini, Cottet, & Schlosser, 1998).
Antimicrobial Activities and DNA Interaction
Evecen et al. (2017) investigated the antimicrobial activities of 2-chloro-6-(trifluoromethyl)pyridine. They also studied its interaction with DNA, which is crucial in understanding its potential therapeutic applications. This research provides insight into the biological properties of the compound, beyond its chemical utility (Evecen, Kara, İdil, & Tanak, 2017).
Solvent Effects and Molecular Structure Analysis
The compound's interaction with various solvents and its molecular structural parameters have been studied. For instance, Wang et al. (2018) examined the solubility of a closely related compound, 2-chloro-3-(trifluoromethyl)pyridine, in different organic solvents. Such studies are vital for understanding the physical and chemical properties of 2-chloro-6-(trifluoromethyl)pyridine-3-acetonitrile in various environments (Wang, Xing, Xu, & Liu, 2018).
Catalytic Applications
Research by Britovsek et al. (2005) suggests potential applications in catalysis. They investigated iron(II) complexes containing pyridine as ligands for alkane oxidation catalysis, pointing towards the possible use of 2-chloro-6-(trifluoromethyl)pyridine-3-acetonitrile in similar catalytic systems (Britovsek, England, & White, 2005).
Safety And Hazards
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-5(3-4-13)1-2-6(14-7)8(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQWEHMDRWALNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC#N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)pyridine-3-acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



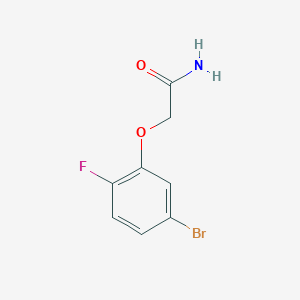
![Cyclopropyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411984.png)
![Cyclopropyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411986.png)
![Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine](/img/structure/B1411987.png)
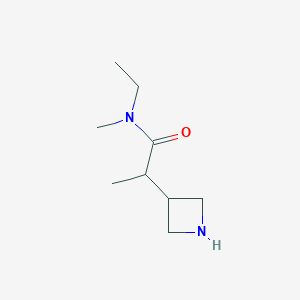
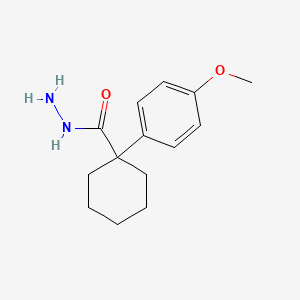

![N-[(2-chloro-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B1411996.png)
